molecular formula C15H23FN2O B6118842 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol

2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol

Cat. No. B6118842
M. Wt: 266.35 g/mol
InChI Key: RCZWETNQVRYAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol, also known as FPEI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been shown to act as a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has also been investigated for its potential to modulate the activity of the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.

Mechanism of Action

2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol acts as a competitive antagonist of the serotonin 5-HT2A receptor, blocking the binding of serotonin to this receptor and thereby reducing its activity. This results in a reduction in the downstream signaling pathways that are activated by this receptor, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may also modulate the activity of the dopamine D2 receptor, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to reduce the activity of the serotonin 5-HT2A receptor, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may also modulate the activity of the dopamine D2 receptor, although the exact mechanism of action is not yet fully understood.

Advantages and Limitations for Lab Experiments

2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has a number of advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are a number of potential future directions for research on 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol. These include further investigation of its mechanism of action and potential therapeutic applications, as well as the development of more selective compounds that target specific serotonin and dopamine receptors. Additionally, 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may have potential applications in the study of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Synthesis Methods

2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol can be synthesized through a multistep process involving the reaction of 2-fluorophenylacetone with 1-methylpiperazine, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol.

properties

IUPAC Name

2-[4-[1-(2-fluorophenyl)propan-2-yl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-13(12-14-4-2-3-5-15(14)16)18-8-6-17(7-9-18)10-11-19/h2-5,13,19H,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZWETNQVRYAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)N2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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